Tribromodiphenyl ether

Description

Contextualization within Polybrominated Diphenyl Ethers Research

PBDEs were not typically used as single congeners in industrial applications. Instead, they were manufactured and sold as commercial mixtures, which contained a variety of different PBDE congeners. wikipedia.orgepa.gov The three main commercial mixtures were known as pentaBDE, octaBDE, and decaBDE. epa.gov

Research has shown that tribromodiphenyl ether congeners were present in some of these commercial formulations, although generally in small amounts. For instance, the commercial pentaBDE mixture was primarily composed of tetrabromodiphenyl ethers (24–38%) and pentabromodiphenyl ethers (50–62%), but also contained trace amounts of this compound (0–1%) homologs. nih.gov The presence of tribromodiphenyl ethers in these mixtures means they have been introduced into the environment. ontosight.ai

Scientific research often focuses on specific congeners like tribromodiphenyl ethers because lower-brominated PBDEs (those with fewer bromine atoms) are considered to be more prone to bioaccumulation. wikipedia.org The study of individual congeners is crucial for understanding the environmental fate and toxicological properties of the complex PBDE mixtures that were used commercially. nih.gov For example, studies have investigated the biodegradation kinetics of 2,4,4'-tribromodiphenyl ether (BDE-28) in soil and its metabolism in plants. nih.govnih.gov

Historical Trajectory of Research Focus on this compound

The use of PBDEs as flame retardants began in the mid-20th century, with widespread industrial use starting in the 1970s. bohrium.comoup.com The initial focus of research was on the efficacy of these compounds as fire retardants. wikipedia.org However, concerns about their persistence in the environment and potential for toxicity led to a shift in research focus. bohrium.com

PBDEs were first identified in environmental samples in the 1980s. nih.gov Subsequent research throughout the 1990s and 2000s increasingly documented the widespread presence of various PBDE congeners, including tribromodiphenyl ethers, in the environment and in human tissues. oup.comnih.govnih.gov For example, studies have detected this compound in air, water, soil, and human breast milk. ontosight.aivulcanchem.com

The growing body of evidence on the environmental contamination by PBDEs prompted regulatory actions. The Stockholm Convention, an international treaty on persistent organic pollutants (POPs), has targeted commercially relevant PBDEs for elimination. wikipedia.org The phase-out of commercial pentaBDE and octaBDE mixtures began in the early 2000s in regions like Europe and was voluntarily phased out in the United States around 2005. nih.govresearchgate.net This has led to ongoing research to monitor the levels of these legacy contaminants, including tribromodiphenyl ethers, in the environment and to understand their long-term behavior and effects. nih.govacs.org For instance, a 2018 study examined temporal trends of PBDE concentrations, including BDE-28, over a 15-year period from 1998 to 2013. nih.gov More recent research continues to investigate the presence of specific congeners like BDE-28 in human tissues in relation to health outcomes. unife.itoup.com

Table 2: Timeline of Key Events in PBDE and this compound Research

| Time Period | Key Developments |

|---|---|

| Mid-20th Century | Introduction of PBDEs as flame retardants. bohrium.com |

| 1970s | Widespread commercial use of PBDEs begins. oup.com |

| 1981 | PBDEs are first isolated from marine sponges, initiating research into naturally produced PBDEs. nih.gov |

| 1990s - 2000s | Increasing research focus on the environmental presence and toxicology of PBDEs, including this compound congeners. nih.govnih.gov |

| Early 2000s | Regulatory actions and voluntary phase-outs of pentaBDE and octaBDE commercial mixtures begin. nih.govresearchgate.net |

| 2010s - Present | Ongoing research to monitor legacy PBDE contamination and study the effects of specific congeners like BDE-28. unife.itoup.comnih.govacs.org |

Structure

3D Structure

Properties

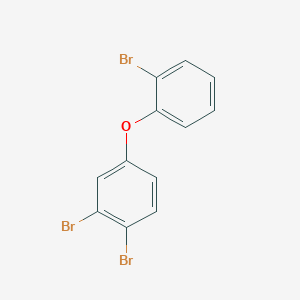

IUPAC Name |

1,2-dibromo-4-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-9-6-5-8(7-11(9)15)16-12-4-2-1-3-10(12)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQBQEYUVAKJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=C(C=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024348 | |

| Record name | 2',3,4-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-78-5, 49690-94-0 | |

| Record name | BDE 33 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4'-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis-, tribromo deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2',3,4-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl ether, tribromo derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4'-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F56O7A27BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Global Distribution of Tribromodiphenyl Ether

Environmental Occurrence and Concentrations

As persistent organic pollutants (POPs), TriBDEs have been detected in numerous environmental matrices across the globe, from industrialized regions to remote ecosystems like the Arctic. nih.govmssm.edu Their presence is a direct result of their widespread use and subsequent release into the environment. nih.gov

Tribromodiphenyl ethers are found in the atmosphere worldwide, often bound to airborne particles. nih.govresearchgate.net This association with particulate matter allows them to travel long distances from their sources. mssm.eduresearchgate.net Atmospheric concentrations can vary significantly, with higher levels typically found in urban and industrial areas compared to remote locations. researchgate.net

Research in the Pearl River Delta region of South China found that total PBDE concentrations in the atmosphere ranged from 26.3 to 634 pg/m³. nih.gov A global passive air sampling network (GAPS) detected PBDEs at all 48 of its monitoring sites, demonstrating their ubiquitous presence in the global atmosphere. acs.org While higher-brominated congeners often dominate near sources, lower-brominated forms like TriBDEs can become more prevalent in remote areas due to atmospheric transport dynamics. researchgate.net Atmospheric deposition, both wet and dry, is a key process for transferring these compounds from the air to aquatic and terrestrial systems. nih.gov

Table 1: Atmospheric Concentrations of Selected PBDEs (including TriBDE congeners)

| Location | Sample Type | Compound/Congener | Concentration Range |

|---|---|---|---|

| Global (48 sites) | Passive Air Samples | Σ14PBDEs | 0.097 to 93 pg/m³ |

| Pearl River Delta, China | Air Samples | Total PBDEs | 26.3 to 634 pg/m³ |

| East Greenland Sea | Atmosphere | Σ10PBDEs | 0.09 to 1.8 pg/m³ |

| Japanese Homes | Indoor Air | 2,4,6-TBP | 220–690 pg/m³ |

Data sourced from multiple studies and may represent different congeners and time periods. nih.govacs.orgnih.gov

TriBDEs and other PBDEs enter aquatic systems through atmospheric deposition, runoff from contaminated land, and effluent from wastewater treatment plants (WWTPs). environment-agency.gov.uk Due to their hydrophobic nature, they tend to adsorb strongly to suspended particles and accumulate in sediments rather than remaining dissolved in the water column. nih.govhelcom.fi

Concentrations in surface waters are generally in the low ng/L range. nih.gov Marine organisms often exhibit higher levels of PBDEs compared to freshwater organisms, which is attributed to longer food chains and greater potential for biomagnification in marine ecosystems. nih.gov Studies in China revealed that PBDE concentrations were higher in lakes than in rivers. nih.gov For instance, the concentration of BDE-47 (a tetrabromodiphenyl ether, often studied alongside TriBDEs) was found to be 2.56 ng L⁻¹ in lakes compared to 0.58 ng L⁻¹ in rivers. nih.gov

Table 2: PBDE Concentrations in Aquatic Environments

| Location/System | Matrix | Compound/Congener | Concentration |

|---|---|---|---|

| China (Lakes) | Surface Water | BDE-47 | 2.56 ng/L |

| China (Rivers) | Surface Water | BDE-47 | 0.58 ng/L |

| East Greenland Sea | Seawater | Σ10PBDEs | 0.03 to 0.64 pg/L |

| Riverine Systems (General) | Sediment | 2,4,6-TBP | 0.66 ng/g dry weight |

Data represents average or specific findings from various research projects. acs.orgnih.govnih.gov

Soil and sediments are considered major environmental sinks for TriBDEs. nih.govnih.gov Their persistence and strong affinity for organic matter lead to their accumulation in these compartments over time. nih.gov Contamination of soil can occur through atmospheric deposition and the application of sewage sludge, which can contain significant levels of PBDEs removed during wastewater treatment. environment-agency.gov.ukresearchgate.net

Once in the soil, TriBDEs are relatively immobile, though transport is possible when bound to soil nanoparticles. rsc.org Sediments in rivers, lakes, and oceans act as the ultimate reservoir for these pollutants in aquatic environments. nih.gov Concentrations in sediments can range from pg/g to ng/g dry weight. researchgate.net For example, in sediments from the Vaal River catchment, Σ7BDE congeners ranged from 20 to 78 ng/g dry weight. researchgate.net Similarly, marine sediments have been found to contain 2,4,6-TBP at an average concentration of 3.02 ng/g dry weight. nih.gov This accumulation poses a long-term source of contamination for bottom-dwelling organisms.

Sources and Emission Pathways

There are no known natural sources of TriBDEs; their presence in the environment is entirely due to human activity. environment-agency.gov.uk Emissions occur throughout the lifecycle of products containing these flame retardants, from manufacturing to use and final disposal. nih.gov

TriBDEs were components of commercial PBDE mixtures, primarily "PentaBDE," used extensively as additive flame retardants. nih.gov This means they were physically mixed into polymers rather than chemically bound, allowing them to leach out over time. vu.nl Products containing these compounds include:

Polyurethane foam used in furniture, carpet padding, and mattresses. nih.govmssm.edu

Plastics used for the casings of electronics such as computers and televisions. mssm.edu

Textiles and construction materials. nih.gov

Release into the environment happens via volatilization from products into indoor air and dust, followed by ventilation to the outdoors, and through leaching from products in landfills. nih.govvu.nl Indoor environments often have significantly higher atmospheric concentrations of PBDEs than outdoor environments. vu.nl

The recycling and disposal of electronic waste (e-waste) is a significant source of TriBDE emissions. tarjomefa.comnih.gov Primitive and informal e-waste recycling activities, which can involve manual dismantling, open burning, and thermal treatments to recover valuable metals, release large quantities of PBDEs into the air, soil, and water. nih.govmdpi.com

Studies at e-waste recycling sites have measured extremely high concentrations of PBDEs. For example, atmospheric concentrations during the dismantling of TVs can reach as high as 16.86 ng/m³. nih.gov Indoor air at one electronics recycling facility showed concentrations of decabromodiphenyl ether (BDE-209) as high as 650,000 pg/m³. researchgate.net These sites act as major hotspots for environmental contamination, with elevated levels of PBDEs found in the surrounding soil and dust. bham.ac.uk Even in regulated e-waste facilities, emissions can occur, though pollution control measures can significantly reduce them compared to informal sites. mdpi.com

Table 3: PBDE Concentrations at E-Waste Recycling Sites

| Location/Process | Matrix | Compound/Congener | Reported Concentration |

|---|---|---|---|

| TV Dismantling Process | Atmosphere | Total PBDEs | 16.86 ng/m³ |

| Indoor E-waste Facility | Indoor Air | BDE-209 | Up to 650,000 pg/m³ |

| TV Rear Covers (pre-2000) | Plastic | Total PBDEs | Avg. 145,027 mg/kg |

| Open-air Yards at Recycling Centers | Ambient Air | Total PBDEs | 0.32 to 5.55 ng/m³ |

Data compiled from studies on emissions from e-waste processing. tarjomefa.comnih.govresearchgate.net

Environmental Fate and Transport Processes

The fate and movement of tribromodiphenyl ether through the global environment are governed by a complex interplay of physical, chemical, and biological processes. These processes determine its longevity in various environmental compartments, its tendency to concentrate in living organisms, and its ability to travel far from its original sources.

Environmental Persistence and Degradation Resistance

Tribromodiphenyl ethers exhibit significant resistance to degradation, contributing to their persistence in the environment. The degradation of PBDEs is generally slow, with the rate often being inversely related to the degree of bromination; however, all congeners are considered persistent. copernicus.orgresearchgate.net Lower brominated congeners, such as this compound, can be formed in the environment through the breakdown of more highly brominated compounds like decabromodiphenyl ether (BDE-209). npolar.nonoaa.gov

Abiotic Degradation: One of the primary abiotic degradation pathways for this compound is photodegradation. Studies have shown that 2,4,4'-tribromodiphenyl ether (BDE-28) undergoes photodebromination when exposed to UV light, breaking down into lower brominated diphenyl ethers, dibenzofurans, and hydroxylated diphenyl ethers. epa.gov This process is a major route for the destruction of BDE-28 in the environment. While specific environmental half-lives for this compound congeners in matrices like soil and water are not extensively documented in readily available literature, the photodegradation of their precursor, BDE-209, has been studied. For instance, the photodegradation half-life of BDE-209 in soil suspensions under artificial light can range from approximately 9 to 29 hours, depending on conditions, and results in the formation of congeners like BDE-28. npolar.no Under natural sunlight, the half-life of BDE-209 in pulverized plastic has been observed to be 51 days. researchgate.net

Biotic Degradation: Biotic degradation of tribromodiphenyl ethers also occurs, though it is generally a slow process. Both aerobic and anaerobic biodegradation pathways exist for PBDEs. Aerobic degradation can involve hydroxylation, debromination, and cleavage of the aromatic ring, while anaerobic degradation is primarily characterized by reductive debromination. copernicus.org In soil studies, the biodegradation of BDE-28 was found to be slower than that of other brominated flame retardants like tetrabromobisphenol A (TBBPA) and 2,4,6-tribromophenol (B41969) under both aerobic and anaerobic conditions. npolar.no Specific this compound congeners, such as 2,2',4-tribromodiphenyl ether (BDE-17), have been identified as metabolites in the biodegradation of BDE-209 by microbial consortia. copernicus.org

| Degradation Pathway | Description | Key Findings for this compound (BDE-28) |

| Photodegradation | Degradation due to exposure to light, particularly UV radiation. | A major pathway for BDE-28 destruction, leading to debromination and the formation of various byproducts. epa.gov |

| Biodegradation | Breakdown of the compound by microorganisms. | Occurs under both aerobic and anaerobic conditions, but is generally a slow process for BDE-28 compared to other BFRs. copernicus.orgnpolar.no |

Bioaccumulation and Biomagnification in Ecological Food Webs

Due to their lipophilic (fat-seeking) and hydrophobic (water-repelling) nature, tribromodiphenyl ethers have the potential to bioaccumulate in the fatty tissues of organisms. acs.org This can lead to biomagnification, a process where the concentration of the chemical increases at successively higher levels in the food web.

Research on the bioaccumulation and biomagnification of this compound has yielded varied results, suggesting that factors such as the specific congener, the organism's metabolic capacity, and the structure of the food web play crucial roles.

Bioaccumulation: Tribromodiphenyl ethers are readily absorbed by aquatic and terrestrial organisms. Once absorbed, they are stored in lipid-rich tissues. The extent of bioaccumulation can be quantified by the Bioaccumulation Factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment (e.g., water, sediment, or soil).

Biomagnification: The potential for a chemical to biomagnify is often assessed using the Biomagnification Factor (BMF), which compares the concentration of the chemical in a predator to that in its prey, or the Trophic Magnification Factor (TMF), which describes the average rate of concentration increase per trophic level in a food web. iarc.fr A TMF value greater than 1 is indicative of biomagnification.

Studies on the congener BDE-28 suggest a low potential for biomagnification. In a terrestrial food chain involving small rodents and predatory birds, BDE-28 was not observed to biomagnify from rodents to the common buzzard. copernicus.org Similarly, a study of the northwest Atlantic marine food web found very little biomagnification of BDE-28 in harbor seals, indicating that these animals may possess an efficient metabolic mechanism for this specific congener. npolar.no

| Food Web Type | Organism(s) | Finding for BDE-28 | Reference |

| Terrestrial | Small rodents, Common Buzzard | No biomagnification observed from rodents to buzzards. | copernicus.org |

| Marine | Harbor Seals | Very little biomagnification, suggesting efficient metabolism. | npolar.no |

Long-Range Atmospheric and Oceanic Transport Mechanisms

The physical and chemical properties of tribromodiphenyl ethers, such as their semi-volatility and persistence, allow them to undergo long-range atmospheric and oceanic transport. This means they can travel vast distances from their points of origin and contaminate remote ecosystems like the Arctic and high-altitude mountain regions.

Atmospheric Transport: Tribromodiphenyl ethers can be released into the atmosphere from various sources, including industrial emissions and the volatilization from consumer products. In the atmosphere, they can exist in the gas phase or adsorbed to airborne particulate matter. This allows them to be carried by wind currents over long distances. nih.gov

Evidence for the long-range atmospheric transport of this compound comes from its detection in remote environments. For example, BDE-17 and BDE-28 have been found in bulk atmospheric deposition samples collected from remote mountain areas in Europe. copernicus.org The deposition fluxes in these remote locations indicate that these compounds are subject to transcontinental transport.

Furthermore, BDE-28 has been detected in the atmosphere of Antarctica. At Casey station, BDE-28 was detected in over 50% of the air samples collected between 2010 and 2015. mdpi.com The presence of these compounds in such a remote and pristine environment provides strong evidence of their capacity for global transport.

Oceanic Transport: Although less studied than atmospheric transport, oceanic currents can also contribute to the global distribution of tribromodiphenyl ethers. These compounds can enter marine environments through atmospheric deposition, riverine inputs, and wastewater discharges. Once in the ocean, they can be transported by currents, either dissolved in the water column or associated with suspended particulate matter.

The presence of tribromodiphenyl ethers in marine organisms from remote arctic regions further supports the role of both atmospheric and oceanic transport in their global distribution. npolar.no

| Location | Compound(s) Detected | Environmental Matrix | Significance |

| Remote European Mountains | BDE-17, BDE-28 | Bulk Atmospheric Deposition | Evidence of transcontinental atmospheric transport. copernicus.org |

| Antarctica (Casey Station) | BDE-28 | Atmosphere | Confirms long-range transport to pristine polar regions. mdpi.com |

Environmental Transformation and Remediation of Tribromodiphenyl Ether

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For TriBDE, key abiotic pathways include photochemical transformation and reductive debromination by engineered materials.

Photodegradation is a primary transformation process for polybrominated diphenyl ethers (PBDEs) in the environment, driven by the absorption of light, particularly in the UV spectrum. researchgate.netpsecommunity.org

Direct photolysis of TriBDE involves the absorption of photons, leading to the cleavage of chemical bonds. The primary mechanisms are reductive debromination and the intramolecular elimination of hydrogen bromide (HBr). researchgate.net Reductive debromination is the stepwise removal of bromine atoms, leading to the formation of lower-brominated diphenyl ethers. nih.gov For instance, 2,4,4'-tribromodiphenyl ether (BDE-28) can be debrominated to form 4,4'-dibrominated diphenyl ether (BDE-15), which can be further reduced to 4-monobromodiphenyl ether (BDE-3) and ultimately to diphenyl ether (DE). nih.gov

A secondary pathway, particularly for congeners with an ortho-bromine substituent, is the intramolecular elimination of HBr, which results in the formation of polybrominated dibenzofurans (PBDFs). nih.gov This process can convert BDE-28 into 2,8-dibrominated dibenzofuran (B1670420) (2,8-BDF), 2-monobrominated dibenzofuran (2-monoBDF), and dibenzofuran (DF). nih.gov

The kinetics of TriBDE photolysis generally follow a pseudo-first-order model. nih.govnih.gov The rate of degradation is influenced by several environmental factors. The specific solvent or medium plays a significant role; for example, the reaction rate in a methanol (B129727)/water solution is typically lower than in pure methanol or tetrahydrofuran. diva-portal.org The presence of surfactants can also alter degradation rates, either by enhancing solubility or by acting as a light barrier, depending on the specific surfactant and its concentration. nih.gov

Table 1: Photodegradation Pathways and Products of 2,4,4'-Tribromodiphenyl Ether (BDE-28)

| Degradation Pathway | Intermediate/Final Products |

| Reductive Debromination | 4,4'-dibrominated diphenyl ether (BDE-15) |

| 4-monobromodiphenyl ether (BDE-3) | |

| Diphenyl ether (DE) | |

| Intramolecular HBr Elimination | 2,8-dibrominated dibenzofuran (2,8-BDF) |

| 2-monobrominated dibenzofuran (2-monoBDF) | |

| Dibenzofuran (DF) |

This table summarizes the major transformation products identified during the direct photolysis of BDE-28. nih.gov

In addition to direct photolysis, photooxidation can occur, particularly in aqueous and atmospheric systems where reactive oxygen species are present. The reaction of TriBDEs with hydroxyl radicals (•OH) can lead to the formation of hydroxylated PBDEs (OH-PBDEs) and bromophenols. researchgate.net During the photodegradation of BDE-28, ortho-hydroxydiphenyl and para-hydroxydiphenyl have also been detected. nih.gov

These hydroxylated intermediates are of significant environmental concern because they can act as precursors to more toxic compounds. The photochemical transformation of OH-PBDEs is a proposed pathway for the formation of polybrominated dibenzo-p-dioxins (PBDDs) in marine environments. nih.gov This process involves an initial cyclization of the OH-PBDE followed by subsequent debromination reactions. nih.gov Studies have demonstrated that environmentally abundant OH-PBDEs can be converted into the most prevalent PBDDs found in biota at high yields. nih.gov For example, the photolysis of ortho-hydroxylated PBDEs has been shown to produce PBDDs with yields ranging from 0.7% to 3.6%. nih.gov This photochemical route is considered an important source of PBDDs found in the environment. nih.govresearchgate.net

A promising remediation technology for PBDE contamination involves the use of nanoscale zerovalent iron (nZVI) as a strong reducing agent. nih.gov Due to its large specific surface area, nZVI provides significantly faster reaction rates compared to micro-scale iron particles. nih.gov

The mechanism of degradation by nZVI is reductive debromination, where the iron particles donate electrons that facilitate the cleavage of carbon-bromine bonds. The process typically occurs in a stepwise fashion, transforming a higher-brominated congener into a series of lower-brominated ones. nih.gov For example, studies on 2,3,4-tribromodiphenyl ether (BDE 21) showed it was completely degraded within four days, resulting in the formation of di- and mono-brominated diphenyl ethers and, ultimately, the fully debrominated diphenyl ether. nih.gov

The efficiency of nZVI can be further enhanced. Modifying nZVI with a catalyst such as palladium (nZVI/Pd) can increase the dehalogenation rate constants by several orders of magnitude. acs.org Similarly, coating the nanoparticles with iron sulfide (B99878) (S-nZVI) has been shown to increase the transformation rate of PBDEs significantly compared to uncoated nZVI. uni.lunih.gov

Table 2: Example Degradation Pathway of 2,3,4-Tribromodiphenyl Ether (BDE 21) by nZVI

| Time | BDE 21 | Di-BDEs | Mono-BDEs | Diphenyl Ether (DE) |

| Day 0 | Present | Not Detected | Not Detected | Not Detected |

| Day 4 | Not Detected | Dominant Product | Present | Present |

| Day 30 | Not Detected | Decreasing | Decreasing | Increasing |

This table illustrates the sequential debromination of BDE 21 by nZVI over time, based on findings where Di-BDEs were the dominant forms in the early stages of the reaction. nih.gov

Photochemical Transformation Pathways

Biotic Degradation Processes

Biotic degradation relies on the metabolic activity of microorganisms to transform contaminants. Both aerobic and anaerobic bacteria have shown the potential to degrade TriBDE, although the pathways and efficiencies differ.

Under anaerobic conditions, the primary microbial degradation pathway for PBDEs is reductive debromination, analogous to the abiotic process with nZVI. nih.gov Microorganisms use the PBDE as an electron acceptor, sequentially removing bromine atoms. For instance, 4,4'-dibromodiphenyl ether (BDE-15) has been shown to be reductively debrominated by anaerobic bacteria to 4-bromodiphenyl ether (BDE-3) and then to diphenyl ether. nih.govresearchgate.net In this specific transformation, the initial debromination of BDE-15 to BDE-3 was identified as the rate-limiting step. nih.govresearchgate.net

Aerobic biodegradation of PBDEs can be a more efficient process, potentially leading to the complete mineralization of the compound. mdpi.com While anaerobic degradation often halts at lower-brominated congeners, aerobic pathways can involve not only debromination but also hydroxylation, cleavage of the ether bond, and subsequent ring-opening of the aromatic structure. mdpi.com However, studies have shown that 2,4,4'-tribromodiphenyl ether (BDE 28) is relatively persistent in soil under both aerobic and anaerobic conditions. nih.gov Research investigating the biodegradation kinetics of several brominated flame retardants found that BDE 28 had a longer half-life in aerobic soil compared to compounds like tetrabromobisphenol A (TBBPA) and 2,4,6-tribromophenol (B41969). nih.gov

Table 3: Comparative Biodegradation of Brominated Flame Retardants in Soil

| Compound | Degradation Order (Aerobic) | Degradation Order (Anaerobic) |

| 2,4,4'-Tribromodiphenyl ether (BDE 28) | 1 (Slowest) | 1 (Slowest) |

| Tetrabromobisphenol A (TBBPA) | 2 | 2 |

| 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) | 3 | 4 |

| Hexabromobenzene (HxBrBz) | 4 | 3 |

| 2,4,6-Tribromophenol (246BrPh) | 5 (Fastest) | 5 (Fastest) |

This table shows the relative order of degradation half-lives, from longest to shortest, for BDE 28 and other brominated compounds in soil. Data derived from a study on biodegradation kinetics. nih.gov

Biotransformation and Metabolism in Flora and Fauna

The biotransformation of tribromodiphenyl ether in living organisms is a critical area of research for understanding its environmental fate and potential for bioaccumulation. Studies have shown that this compound can be metabolized by both plants (flora) and animals (fauna), leading to the formation of various metabolites.

In flora, particularly in aquatic environments, microalgae have demonstrated the capacity to biotransform polybrominated diphenyl ethers (PBDEs). For instance, studies on the closely related 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) have revealed that marine microalgae can facilitate its debromination to 2,2',4-tribromodiphenyl ether (BDE-28). researchgate.net At significantly high concentrations of BDE-47, the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) has also been observed in the microalga Isochrysis galbana. researchgate.net Furthermore, research on another brominated flame retardant, tetrabromobisphenol-A (TBBPA), in freshwater green microalgae has identified several biotransformation pathways, including sulfation, glucosylation, O-methylation, and debromination. nih.gov These findings suggest that similar metabolic pathways could be involved in the transformation of this compound in algae and potentially other plant species.

In fauna, the metabolism of this compound is believed to primarily involve debromination and methylation, which results in the formation of phenolic metabolites. The primary route of excretion for both the parent compound and its metabolites is through the feces. Investigations into the metabolism of various PBDE congeners in animals have provided more specific insights. For example, in rodents, the administration of 2,2′,4,4′,5-pentabromodiphenyl ether (BDE-99) leads to the production of hydroxylated congeners (OH-BDEs). In vitro studies using fish liver subcellular fractions have shown that 4,4'-dibromodiphenyl ether (BDE-15) can be metabolized into bromophenol and two different monohydroxylated dibromodiphenyl ether metabolites.

Table 1: Examples of Biotransformation Products of Brominated Diphenyl Ethers in Flora and Fauna

| Original Compound | Organism/System | Biotransformation Product(s) |

|---|---|---|

| 2,2′,4,4′-Tetrabromodiphenyl ether (BDE-47) | Marine microalgae | 2,2',4-Tribromodiphenyl ether (BDE-28), Hydroxylated PBDEs (OH-PBDEs) |

| Tetrabromobisphenol-A (TBBPA) | Freshwater microalgae | TBBPA sulfate, TBBPA glucoside, Sulfated TBBPA glucoside, TBBPA monomethyl ether, Tribromobisphenol-A |

| 4,4'-Dibromodiphenyl ether (BDE-15) | Fish liver subcellular fractions | Bromophenol, Monohydroxylated dibromodiphenyl ethers |

| 2,2′,4,4′,5-Pentabromodiphenyl ether (BDE-99) | Rodents | Hydroxylated PBDEs (OH-BDEs) |

Remediation Strategies for Contaminated Environments

The persistent and potentially toxic nature of this compound has necessitated the development of effective remediation strategies for contaminated soil and water. These approaches can be broadly categorized into bioremediation, advanced oxidation processes, and thermal and chemical treatments.

Advanced Oxidation Processes in Water Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH). nih.gov These processes are particularly effective for the degradation of persistent organic pollutants like this compound. AOPs can be implemented using various combinations of ozone (O₃), ultraviolet (UV) light, and hydrogen peroxide (H₂O₂). nih.gov

The primary mechanism of AOPs involves the in-situ generation of hydroxyl radicals, which are powerful and non-selective oxidizing agents. These radicals can attack the this compound molecule, leading to its fragmentation and eventual mineralization into carbon dioxide, water, and inorganic salts. nih.gov Studies have demonstrated the potential of AOPs, such as the UV/H₂O₂ process, for the effective degradation of highly brominated diphenyl ethers like decabromodiphenyl ether in sediment. researchgate.net The advantages of AOPs include rapid reaction rates and the potential to completely destroy the contaminant rather than simply transferring it to another phase. nih.gov

Thermal and Chemical Treatment Methodologies

Thermal and chemical treatment methods offer more aggressive approaches to the remediation of this compound-contaminated environments.

Thermal Treatment: This involves heating the contaminated soil or sediment to high temperatures to either destroy or desorb the contaminants. Thermal desorption can be categorized into low-temperature (up to 350°C) and high-temperature (above 350°C) processes. mdpi.com Research on the thermal treatment of soil contaminated with decabromodiphenyl ether (BDE-209), a more heavily brominated congener, has shown that heating to 450°C for 30 minutes can achieve complete removal of the contaminant. nih.govnih.gov However, high-temperature treatments can negatively impact soil properties, such as reducing organic matter and altering soil texture. nih.gov

Chemical Treatment: Various chemical reagents have been investigated for the degradation of PBDEs. One promising approach involves the use of bimetallic nanoparticles, such as nickel-iron (Ni/Fe) nanoparticles. These nanoparticles can effectively degrade PBDEs in soil. For instance, the application of Ni/Fe nanoparticles has been shown to degrade 72% of BDE-209 in contaminated soil. researchgate.net Another chemical approach is the use of surfactants to enhance the removal of PBDEs from soil. Surfactant solutions can increase the solubility of hydrophobic compounds like this compound, facilitating their extraction from the soil matrix. Studies have shown that a combination of the surfactant Triton X-100 and a cosolvent like dimethyl sulfoxide (B87167) can significantly improve the removal of 4,4'-dibromodiphenyl ether (BDE-15) from soil. researchgate.net

Table 2: Overview of Remediation Strategies for Brominated Diphenyl Ethers

| Remediation Strategy | Description | Key Findings/Examples |

|---|---|---|

| Bioremediation | Use of microorganisms to degrade or transform contaminants. | Anaerobic reductive debromination by bacteria such as Dehalococcoides mccartyi. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to oxidize contaminants. | UV/H₂O₂ processes show potential for degrading highly brominated diphenyl ethers. |

| Thermal Treatment | Heating contaminated media to destroy or desorb contaminants. | Complete removal of BDE-209 from soil at 450°C for 30 minutes. |

| Chemical Treatment | Use of chemical reagents to degrade or remove contaminants. | 72% degradation of BDE-209 in soil using Ni/Fe bimetallic nanoparticles. Enhanced removal of BDE-15 from soil using surfactants. |

Ecotoxicological Implications of Tribromodiphenyl Ether

Toxicity in Aquatic Biota

The aquatic environment is a primary sink for many persistent organic pollutants, including tribromodiphenyl ethers. These compounds can enter aquatic ecosystems through various pathways, including industrial effluents, wastewater treatment plant discharges, and atmospheric deposition. Once in the aquatic environment, their hydrophobic nature leads to partitioning into sediments and bioaccumulation in organisms.

Marine organisms are exposed to tribromodiphenyl ethers through contaminated water, sediment, and their diet. Research has shown that these compounds can exert a range of toxic effects on marine life, from microorganisms to vertebrates.

Studies on marine algae, the base of many aquatic food webs, have demonstrated that exposure to brominated diphenyl ethers can inhibit growth. For the marine diatom Skeletonema costatum, the no-observed-effect concentration (NOEC) for growth inhibition by a tetrabromodiphenyl ether (BDE-47) was determined to be 6.6 µg/L. nih.gov At higher concentrations, significant morphological damage to algal cells, including damage to chloroplasts and mitochondrial membranes, has been observed. researchgate.net

Marine invertebrates also exhibit sensitivity to these compounds. The blue mussel (Mytilus edulis) has shown a significant decrease in phagocytic activity after long-term exposure, indicating immune system impairment. researchgate.net In crustaceans, such as the marine flea Eurytemora pacifica, a 96-hour median lethal concentration (LC50) as low as 57 µg/L has been reported for BDE-47, highlighting its acute toxicity. researchgate.net The toxicity of BDE-47 to the marine rotifer (Brachionus plicatilis) has been found to be significantly higher than that of more highly brominated congeners. researchgate.net

Marine vertebrates, including fish and mammals, are also at risk. High concentrations of tetrabromodiphenyl ether have been shown to cause DNA damage in Pacific cod (Gadus macrocephalus). nih.gov Furthermore, a significant correlation has been observed between the concentration of BDE-47 in the blubber of gray seal pups and their first-year survival rate, suggesting a direct impact on population health. researchgate.net

Interactive Data Table: Toxicity of Brominated Diphenyl Ethers to Marine Organisms

| Species | Compound | Endpoint | Value | Reference |

| Skeletonema costatum (Marine Diatom) | BDE-47 | 72h Growth Inhibition (NOEC) | 6.6 µg/L | nih.gov |

| Eurytemora pacifica (Marine Flea) | BDE-47 | 96h LC50 | 57 µg/L | researchgate.net |

| Tigriopus japonicas (Harpacticoid Copepod) | BDE-47 | 96h LC50 | 851 µg/L | researchgate.net |

Similar to the marine environment, tribromodiphenyl ethers contaminate freshwater ecosystems and pose a threat to resident organisms. While freshwater organisms may generally have lower levels of PBDEs due to shorter food chains, they can still experience significant toxic effects. researchgate.net

Freshwater invertebrates are susceptible to the effects of these chemicals. For the freshwater crustacean Daphnia magna, a common model organism in ecotoxicology, a tetrabromodiphenyl ether (BDE-47) was found to depress reproductive output with a NOEC of 14 µg/L. nih.govnih.gov

Studies on freshwater fish have revealed a range of adverse effects. In zebrafish (Danio rerio), exposure to BDE-47 has been shown to cause developmental neurotoxicity. mdpi.com Other research on fish has indicated that PBDEs can induce oxidative stress in liver cells. researchgate.net

Interactive Data Table: Toxicity of Brominated Diphenyl Ethers to Freshwater Organisms

| Species | Compound | Endpoint | Value | Reference |

| Daphnia magna (Freshwater Crustacean) | BDE-47 | 21d Reproduction (NOEC) | 14 µg/L | nih.govnih.gov |

Toxicity in Terrestrial Invertebrates and Vertebrates

The impact of tribromodiphenyl ethers extends to terrestrial ecosystems, where these compounds can accumulate in soil and biota. Soil invertebrates and vertebrates are exposed through ingestion of contaminated soil and food, as well as dermal contact.

Information on the specific toxicity of tribromodiphenyl ether to terrestrial invertebrates is limited. However, studies on other brominated flame retardants provide insights into their potential effects. For instance, the earthworm Eisenia fetida has been shown to accumulate PBDEs from soils amended with biosolids and polyurethane foam microparticles, indicating a pathway for these chemicals to enter the terrestrial food web. researchgate.netacs.org Research on another brominated flame retardant, tetrabromobisphenol A (TBBPA), has demonstrated that earthworm reproduction is a particularly sensitive endpoint. nih.gov Given the structural similarities and persistence of these compounds, it is plausible that tribromodiphenyl ethers could have similar adverse effects on soil-dwelling invertebrates.

In terrestrial vertebrates, animal studies have indicated that PBDEs can lead to neurobehavioral alterations and affect the immune system. nih.gov

Mechanisms of Ecotoxicity

The toxic effects of this compound in wildlife are underpinned by several molecular and cellular mechanisms. Two of the most well-documented mechanisms are the induction of oxidative stress and the disruption of endocrine systems.

A primary mechanism by which this compound exerts its toxicity is through the induction of oxidative stress. researchgate.netmdpi.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive intermediates. acs.orgresearchgate.net

Exposure to PBDEs can lead to an overproduction of ROS, which can damage vital cellular components such as lipids, proteins, and DNA. researchgate.net This cellular damage can, in turn, lead to a variety of adverse outcomes, including impaired cell function, apoptosis (programmed cell death), and tissue damage. researchgate.net In aquatic animals, increased levels of oxidative stress markers have been observed following exposure to BDE-47. researchgate.net For example, in fish, exposure has been linked to alterations in the activity of antioxidant enzymes, indicating a response to cellular stress. nih.gov This oxidative damage is considered a key factor in the liver toxicity and other pathologies observed in organisms exposed to these compounds. researchgate.net

Tribromodiphenyl ethers are recognized as endocrine-disrupting chemicals (EDCs). nih.govfrontiersin.org EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. mdpi.com

The structural similarity of some PBDEs to thyroid hormones allows them to interfere with the thyroid hormone system. nih.gov This interference can occur through various mechanisms, including binding to thyroid hormone transport proteins and receptors, and altering the metabolism of thyroid hormones. nih.gov Disruption of the thyroid hormone system is of particular concern during development, as these hormones are crucial for normal growth and neurological development.

In addition to affecting the thyroid system, PBDEs have been shown to interfere with other hormone systems. researchgate.net The endocrine-disrupting properties of these chemicals have been linked to reproductive and developmental problems in various wildlife species. researchgate.net The widespread presence of these compounds in the environment raises concerns about their potential to cause subtle but significant health effects in wildlife populations. frontiersin.org

Developmental and Reproductive Impairments in Ecological Receptors

This compound, a member of the polybrominated diphenyl ethers (PBDEs) class of flame retardants, is recognized as an endocrine-disrupting chemical (EDC). nih.govsvdcdn.com EDCs are exogenous substances that can alter the functions of the endocrine system, leading to adverse health effects in an organism, its offspring, or populations. nih.govnih.gov The release and persistence of these compounds in the environment pose a significant threat to the reproductive and developmental health of wildlife. svdcdn.comchemtrust.org Research across various ecological receptors, including fish, amphibians, invertebrates, and birds, has documented the detrimental impacts of PBDEs on crucial life-cycle stages.

Effects on Fish

Fish are particularly vulnerable to waterborne contaminants like PBDEs. Studies using zebrafish (Danio rerio) as a model organism have revealed significant reproductive and developmental toxicity. Exposure to PBDEs can lead to a range of impairments:

Reproductive Success: In adult zebrafish, exposure to a commercial PBDE mixture (DE-71) has been shown to reduce spawning and fertilization success. nih.gov

Embryonic and Larval Development: The early life stages of fish are highly sensitive. Embryonic exposure to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a closely related and environmentally prevalent PBDE, resulted in delayed hatching, reduced growth post-hatching, and significant morphological abnormalities. calpoly.edu Observed malformations include the development of an abnormal dorsal curvature of the body and flexion at the hindbrain. calpoly.edu These exposures also led to decreased hatching success and lower larval survival rates. nih.gov

Transgenerational Effects: The impacts of PBDEs can extend across generations. Parental exposure in zebrafish can result in the transfer of PBDEs to their eggs, affecting the thyroid hormone levels in their offspring. acs.org This parental transfer can cause decreased hatching and inhibited growth in the F1 generation, even without their direct exposure to the chemical. acs.org

Sex Ratio Alteration: Chronic exposure to PBDEs has been observed to alter the sex ratio in zebrafish populations, leading to a significant increase in the percentage of males in the F1 generation. nih.gov

Table 1: Effects of PBDEs on Developmental and Reproductive Endpoints in Fish

Effects on Amphibians

Amphibian populations are experiencing global declines, with chemical pollutants identified as a major contributing factor. 3rswildlife.infonih.gov As a class of EDCs, PBDEs are implicated in the reproductive impairments observed in these sensitive species. usgs.gov While direct studies on this compound are limited, research on other EDCs in amphibians highlights their vulnerability to compounds that interfere with the endocrine system. For instance, exposure to certain pesticides has been shown to decrease fertilization rates and reduce tadpole survival in common toads (Bufo bufo). 3rswildlife.info Studies on frogs have also demonstrated that developmental exposure to anti-androgenic pesticides can cause reduced fertility in male offspring, with impacts propagating to the next generation (transgenerational effects). nih.gov These findings underscore the potential for PBDEs to cause similar long-term reproductive damage in amphibian populations.

Effects on Invertebrates

Aquatic invertebrates are fundamental to ecosystem health and are also susceptible to the toxic effects of PBDEs. nih.gov Research has focused on crustaceans due to their ecological and commercial importance. nih.gov Studies have shown that BDE-47 is highly toxic to marine rotifers (Brachionus plicatilis). nih.gov The diverse developmental and reproductive effects of EDCs on invertebrates are a significant area of concern, as these organisms form the base of many aquatic food webs. nih.gov

Table 2: Developmental and Reproductive Effects of PBDEs on Various Ecological Receptors

Effects on Birds

Birds can be exposed to PBDEs through their diet, leading to bioaccumulation. A study investigating the effects of BDE-47 on zebra finches (Taeniopygia guttata) from hatch through sexual maturity did not find significant effects on growth or subsequent breeding success. nih.gov However, the study noted that the parent compound, BDE-47, was metabolized (debrominated) into other congeners, including 2,2',4-tribromodiphenyl ether (BDE-17) and 2,4,4'-tribromodiphenyl ether (BDE-28). nih.gov This indicates that even if the parent compound does not elicit an immediate toxic reproductive effect, its metabolites, including tribromodiphenyl ethers, are present in the tissues and could have other biological activities.

Mammalian and Human Health Research on Tribromodiphenyl Ether

Human Exposure Assessment and Biomarkers

Understanding the routes and levels of human exposure is critical for assessing the potential health risks associated with TriBDEs.

Human exposure to tribromodiphenyl ether and other PBDEs occurs through multiple pathways, with dietary intake and indoor dust being the primary sources for the general population.

Dietary Intake : For most adults, the consumption of contaminated food is believed to be the main route of exposure. PBDEs are lipophilic, meaning they accumulate in fatty tissues. Consequently, foods such as fish, poultry, meat, and dairy products are significant dietary sources.

Dermal Exposure : Skin contact with PBDE-laden dust is another potential route of exposure. Studies investigating the dermal absorption of various PBDE congeners have shown that the degree of absorption is inversely related to the number of bromine atoms. Less brominated congeners can penetrate the skin more readily, while more heavily brominated compounds tend to accumulate within the skin tissue, creating a depot from which they can be slowly released into the bloodstream.

Biomonitoring studies have confirmed the widespread presence of TriBDEs and other PBDEs in various human tissues, reflecting their persistence and bioaccumulative nature. These compounds have been detected in blood, breast milk, and adipose tissue.

Blood : PBDEs are consistently detected in human blood, serum, and plasma samples, making these matrices common for assessing recent or ongoing exposure. For instance, 2,4,4'-Tribromodiphenyl ether (BDE-28) was a main congener measured in tissue samples of surgical cancer patients living around e-waste dismantling sites in one Chinese study.

Breast Milk : As PBDEs accumulate in fat, they are readily transferred to breast milk. This represents a significant exposure route for nursing infants. Studies have found that infant body burdens of PBDEs can be three to nine times higher than in adults, partly due to exposure via maternal milk. Concentrations of PBDEs in breast milk in the United States have been reported to be 10 to 100 times greater than those found in Europe. In a U.S. study, BDE-28 showed the highest milk-to-serum partitioning ratio among the measured congeners, indicating its efficient transfer into breast milk.

Adipose Tissue : Due to their high affinity for fat, PBDEs bioaccumulate in adipose tissue, which serves as a long-term storage reservoir. Analyses of adipose tissue provide an indication of cumulative, long-term exposure. Studies in Spain and Singapore have detected various PBDE congeners, including tri-brominated forms, in all human adipose tissue samples analyzed.

| PBDE Congener | Matrix | Median Concentration | Concentration Range | Region | Source |

|---|---|---|---|---|---|

| BDE-28 (2,4,4'-tribromodiphenyl ether) | Milk | - | - | USA | |

| BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) | Serum | 18.6 | - | USA | |

| BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) | Milk | 31.5 | - | USA | |

| Sum of PBDEs | Milk | 34 | 6.2 - 419 | USA (Texas) | |

| TeBDE (Tetrabromodiphenyl ether) | Adipose Tissue | 1.36 (average) | - | Spain |

PBDE body burdens vary significantly depending on geographic location and demographic factors such as age.

Geographic Variability : Human exposure levels to PBDEs are notably higher in North America compared to Europe and Asia. This difference is largely attributed to the historically greater use of PBDE-containing flame retardants, particularly the PentaBDE commercial mixture, in the United States. Consequently, concentrations in human serum and breast milk samples from the U.S. population are often 10 to 100 times higher than those reported in other parts of the world.

Demographic Variability : Age is a key factor influencing PBDE exposure levels. Infants and toddlers generally have the highest body burdens, often several times higher than adults. This is due to a combination of factors, including exposure in utero, consumption of breast milk, and higher ingestion of indoor dust relative to their body weight. Occupational exposure can also lead to significantly elevated body burdens in adults, particularly those working in electronics manufacturing or recycling industries.

Toxicological Mechanisms and Health Outcomes

Research indicates that TriBDEs, like other PBDEs, are endocrine-disrupting chemicals that can interfere with the body's hormonal systems. The thyroid hormone system is a primary target.

The structural similarity between PBDEs and endogenous hormones allows them to interact with and disrupt normal endocrine function. Certain PBDEs and their metabolites may act as agonists at estrogen receptors or as antagonists at androgen and progesterone (B1679170) receptors. The most well-documented endocrine-disrupting effect of PBDEs is their interference with the thyroid hormone system.

PBDEs can disrupt the delicate balance of thyroid hormones, which are essential for growth, development, and metabolism, through several mechanisms. This is a significant concern, especially during early life stages when the thyroid system is still developing.

The primary mechanisms of disruption include:

Interaction with Thyroid Receptors : The structural similarity to thyroid hormones also enables PBDEs and their metabolites to interact directly with thyroid hormone receptors (TRs) in target tissues. This interaction can either mimic or block the action of natural thyroid hormones, leading to altered gene expression and physiological responses.

Altered Hormone Metabolism : PBDEs can induce the activity of enzymes in the liver that are responsible for the metabolism and clearance of thyroid hormones, such as UDP-glucuronosyltransferases (UGTs). This increased enzymatic activity can accelerate the breakdown and excretion of T4, further contributing to reduced circulating levels.

This disruption of thyroid hormone homeostasis has been linked in animal studies to adverse neurodevelopmental outcomes, as the proper functioning of the thyroid system is critical for brain development.

Neurodevelopmental and Neurotoxic Effects

Exposure to this compound and other PBDEs during critical windows of brain development is associated with a range of neurodevelopmental and neurotoxic outcomes. nih.gov These compounds can cross the placental and blood-brain barriers, directly affecting the developing nervous system. nih.gov The neurotoxicity of PBDEs is linked to several mechanisms, including disruption of thyroid hormone signaling, which is essential for normal brain development, and direct effects on neural cells. nih.govnih.gov

Impairment of Neural Cell Development and Function

In vitro studies have demonstrated that PBDEs can directly impair the fundamental processes of neural cell development. nih.gov These processes include the proliferation, differentiation, and migration of neural stem cells and progenitor cells. nih.govmdpi.com Neurogenesis, the formation of new neurons, is a complex and critical process that can be disrupted by environmental toxicants. devdiscourse.com

Research has shown that exposure to certain PBDE congeners can inhibit neurite outgrowth and hinder the differentiation of neural stem cells into neurons, sometimes skewing differentiation towards glial cells instead. nih.gov This can lead to abnormal brain architecture and function. nih.gov Furthermore, PBDEs have been observed to induce oxidative stress and apoptosis (programmed cell death) in neuronal cells, contributing to neuronal loss. nih.gov The disruption of intracellular signaling pathways, such as calcium homeostasis, is another mechanism through which PBDEs exert their neurotoxicity, as calcium signaling is vital for nearly all aspects of neuronal function. nih.gov

Behavioral and Cognitive Deficits

Mammalian studies provide substantial evidence linking developmental PBDE exposure to behavioral and cognitive impairments that can persist into adulthood. nih.govnih.gov These deficits are often related to learning, memory, and attention. mdpi.comresearchgate.net

Animal models exposed to PBDEs during the perinatal period have displayed a variety of behavioral alterations, including:

Hyperactivity: Increased spontaneous locomotor activity is a commonly reported finding. nih.govnih.gov

Impaired Learning and Memory: Deficits in spatial learning and memory tasks, such as the Morris water maze, have been documented. nih.gov

Attention Deficits: Exposed animals have shown impaired attention spans. nih.gov

Epidemiological studies in humans have corroborated these findings, suggesting an association between prenatal PBDE exposure and adverse neurodevelopmental outcomes in children, including lower IQ scores and an increased risk for attention deficit hyperactivity disorder (ADHD)-related behaviors. nih.govmdpi.com

Table 2: Neurodevelopmental Effects Observed in Animal Models Exposed to PBDEs

| Effect Category | Specific Finding | Animal Model | Reference |

|---|---|---|---|

| Behavioral | Increased locomotor activity (hyperactivity) | Mice, Rats | nih.gov, nih.gov |

| Reduced habituation capabilities | Mice | nih.gov | |

| Cognitive | Impaired spatial learning and memory | Mice, Rats | nih.gov, nih.gov |

| Deficits in attention | Rats | nih.gov |

Alteration of Neurotransmitter Systems

Research has shown that PBDE exposure can lead to disruptions in several key neurotransmitter systems:

Glutamatergic and GABAergic Systems: These are the main excitatory and inhibitory systems in the brain, respectively. Studies suggest that PBDEs can decrease the levels of glutamate (B1630785) and GABA, potentially underlying some of the observed neurological effects. nih.gov

Dopaminergic System: The dopamine (B1211576) system is critical for motor control, motivation, and reward. PBDE-induced disruptions to dopamine signaling are thought to contribute to neurobehavioral and motor impairments. nih.govmdpi.com

Cholinergic System: Alterations in the acetylcholine (B1216132) system, which is involved in learning and memory, have also been linked to PBDE exposure. nih.govdntb.gov.ua

These disruptions can result from changes in neurotransmitter levels, transport mechanisms, and receptor binding, ultimately impairing synaptic signaling and plasticity. nih.gov

Immunomodulatory Effects

Emerging evidence indicates that this compound and related PBDEs possess immunomodulatory properties, capable of altering the normal function of the immune system. nih.govfrontiersin.org The immune system is a complex network of cells and molecules that defend the body against pathogens and maintain homeostasis. frontiersin.org Dysregulation of immune cell activity can lead to a variety of pathological conditions. frontiersin.org

Alteration of Immune Cell Activity and Phenotypes

Research has focused on the effects of PBDEs on key innate and adaptive immune cells, such as macrophages and T-cells. nih.govnih.gov

Macrophages: These are crucial cells of the innate immune system involved in phagocytosis, antigen presentation, and cytokine production. frontiersin.org Macrophages are highly plastic and can polarize into different phenotypes, such as the pro-inflammatory M1 type or the anti-inflammatory M2 type, depending on the microenvironment. mdpi.com Studies using cell lines like THP-1 macrophages have shown that exposure to PBDEs can:

Modulate the expression of genes responsible for lipid uptake and accumulation, potentially facilitating the formation of foam cells. researchgate.net

Alter the release of extracellular vesicles and their microRNA cargo, which can, in turn, affect the function of other immune cells. nih.govnih.gov

Impair the ability of macrophages to present antigens by down-regulating the expression of surface molecules like HLA-DR. nih.govnih.gov

Influence the production of inflammatory cytokines. frontiersin.org

T-cells: As key components of the adaptive immune system, T-cells are critical for cell-mediated immunity. Studies in mice have shown that exposure to certain PBDEs can reduce the numbers of splenic CD4+ and CD8+ T-cells. nih.gov Long-term exposure has been linked to impaired functionality and proliferative capacity of CD8+ T-cells, which could compromise the host's ability to mount an effective response to infections. nih.gov

Inflammatory Pathway Responses and Regulation

Current research on the specific effects of this compound on inflammatory pathways is limited. While the broader class of polybrominated diphenyl ethers (PBDEs) has been investigated for immunomodulatory effects, data focusing solely on this compound congeners are not extensively available in the reviewed literature. Studies often focus on more prevalent congeners such as tetrabromodiphenyl ether (BDE-47) or mixtures of PBDEs. These studies suggest that PBDEs can alter cytokine production and activate signaling cascades like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to inflammatory responses. However, without studies specifically isolating the effects of this compound, it is not possible to detail its precise impact on these inflammatory pathways.

Reproductive and Developmental Toxicity

Research has identified potential reproductive and developmental toxicity associated with exposure to the this compound congener 2,4,4′-tribromodiphenyl ether (BDE-28).

In adult males, exposure to BDE-28 has been linked to adverse effects on semen quality. A cross-sectional study involving 468 adult men found that serum levels of BDE-28 were associated with both increased abnormal sperm morphology and reduced sperm motility. nih.gov

Developmental exposure is a significant concern, as PBDEs, including tribromodiphenyl ethers, can cross the placenta and are present in breast milk, leading to fetal and infant exposure. oup.com Some human studies have explored the association between maternal PBDE exposure and congenital malformations. For instance, BDE-28 was one of five individual PBDE congeners detected at higher levels in the hair of mothers whose infants had hypospadias compared to controls. nih.gov However, another study did not find a significant association between maternal BDE-28 levels during mid-pregnancy and the risk of hypospadias. nih.govnih.gov

The broader class of PBDEs is recognized for its potential developmental neurotoxicity, with animal studies showing that pre- or postnatal exposure can lead to long-lasting behavioral changes, including hyperactivity and deficits in learning and memory. oup.comaacrjournals.org These effects are partly attributed to the disruption of thyroid hormone homeostasis, which is critical for brain development. oup.comoup.com While these findings are significant for PBDEs as a class, specific research detailing the developmental neurotoxicity of this compound is less common.

Table 1: Human Reproductive and Developmental Research Findings for BDE-28

| Study Population | Endpoint Measured | Finding |

| Adult Men | Semen Quality | Associated with increased abnormal sperm morphology and reduced sperm motility. nih.gov |

| Mothers of Infants with Hypospadias | Maternal Hair Levels | Higher levels of BDE-28 found in hair of mothers of infants with hypospadias in one study. nih.gov |

| Pregnant Women | Risk of Hypospadias | No significant association found with maternal mid-pregnancy serum levels in another study. nih.govnih.gov |

Hepatic and Other Organ System Toxicities

The liver is a primary target for the toxic effects of polybromodiphenyl ethers (PBDEs) due to its central role in metabolizing foreign compounds. epa.gov However, specific research on the hepatotoxicity of this compound is not as extensive as for other congeners.

The primary area of organ system toxicity investigated for the this compound congener BDE-28 is its effect on the thyroid system. PBDEs are structurally similar to thyroid hormones, allowing them to interfere with thyroid hormone signaling. bcpp.org A study of pregnant women demonstrated a positive association between serum concentrations of BDE-28 and maternal thyroid hormone levels, specifically total and free thyroxine (T4) and triiodothyronine (T3). bcpp.orgnih.gov Conversely, a molecular modeling study that investigated the structural interactions of four PBDEs with the thyroid hormone receptor α (TRα) predicted that BDE-28 had the lowest binding energy and thus the least potential for thyroid signaling disruption among the congeners tested (BDE-28, BDE-100, BDE-153, and BDE-154). bcpp.org

While general reviews mention that PBDEs can cause toxicity in the liver and kidneys, specific evidence detailing these effects for this compound is sparse in the available literature. nih.govepa.gov Studies on other congeners have shown effects like liver hypertrophy, fatty changes, and the induction of oxidative stress. aacrjournals.orgepa.gov Similarly, nephrotoxicity has been observed with other PBDEs, but data specifically implicating this compound is limited. epa.gov

Carcinogenic Potential and Molecular Mechanisms

Evidence regarding the carcinogenic potential of this compound has emerged primarily from epidemiological studies focusing on thyroid cancer. The congener 2,4,4′-tribromodiphenyl ether (BDE-28) has been specifically implicated, although findings are not entirely consistent.

A nested case-control study found a statistically significant association between serum levels of BDE-28 and an increased risk of classical papillary thyroid cancer (PTC). oup.combaptisthealth.net The association was particularly strong for larger tumors (>10 mm) and was more pronounced in women than in men. oup.combaptisthealth.net Supporting the plausibility of exposure, another study identified BDE-28 as one of the main PBDE congeners in kidney, liver, and lung tissue samples from surgical cancer patients living near e-waste dismantling sites. nih.gov

However, other epidemiological research has not supported this association. A large nested case-control study within the Prostate, Colorectal, Lung, and Ovarian Cancer Screening Trial cohort did not find a significant association between serum concentrations of BDE-28 and the risk of thyroid cancer. nih.gov

The molecular mechanisms underlying the potential carcinogenicity of PBDEs are thought to involve endocrine disruption and the induction of oxidative stress. nih.gov As a class, PBDEs can interfere with hormonal systems, including thyroid and estrogen signaling, which are crucial in regulating cell growth and proliferation. bcpp.org The disruption of thyroid hormone homeostasis is a proposed mechanism for thyroid carcinogenicity. baptisthealth.net Additionally, the generation of reactive oxygen species (ROS) can lead to cellular damage, including DNA damage, which is a key step in tumorigenesis. nih.gov While these mechanisms are established for PBDEs generally, further research is needed to elucidate the specific molecular pathways activated by this compound in carcinogenesis.

Table 2: Epidemiological Studies on BDE-28 and Thyroid Cancer Risk

| Study Design | Key Finding | Conclusion |

| Nested Case-Control Study | Significantly increased risk of classical papillary thyroid cancer with higher BDE-28 levels, especially in women and for larger tumors. oup.combaptisthealth.net | Supports an association between BDE-28 exposure and thyroid cancer risk. |

| Nested Case-Control Study (PLCO cohort) | No significant association observed between BDE-28 serum concentrations and thyroid cancer risk. nih.gov | Does not support an association between BDE-28 exposure and thyroid cancer. |

Advanced Research Methodologies and Future Directions

Analytical Chemistry Methodologies for Trace Analysis

The detection and quantification of trace levels of Tribromodiphenyl ether in complex samples require highly sensitive and selective analytical techniques.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is a cornerstone technique for the analysis of polybrominated diphenyl ethers (PBDEs), including this compound. This method provides the high selectivity and sensitivity required to identify and quantify these compounds at ultra-trace levels in intricate environmental and biological samples. nih.govthermofisher.comnih.gov The high resolution of the mass spectrometer allows for the differentiation of target analytes from matrix interferences, which is a significant challenge in complex samples. thermofisher.com

HRGC-MS operated under electron ionization (EI) conditions has been shown to be a reliable and robust technique for routine analysis of PBDEs in biota. nih.gov The effectiveness of this method has been demonstrated in the analysis of various biological tissues, such as fish, where it can achieve low detection limits. nih.gov While traditionally the method of choice, more affordable alternatives like gas chromatography-triple quadrupole tandem mass spectrometry (GC-QQQ-MS/MS) are also gaining popularity for their high specificity. thermofisher.comnih.gov

HRGC-MS Performance Metrics for PBDE Analysis

| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| Instrument Detection Limit (IDL) | The smallest amount of a substance that can be distinguished from its absence. | 0.1 pg to 4.8 pg for individual congeners | nih.gov |

| Method Detection Limit (MDL) | The minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. | 5 pg/g to 93 pg/g in biological certified reference materials (CRMs) | nih.gov |

| Mass Resolution | The ability to distinguish between ions of slightly different mass-to-charge ratios. | >10,000 is typical for high-resolution instruments. | |

| Ionization Mode | The method used to create ions for mass analysis. | Electron Ionization (EI) is commonly used for its reliability. | nih.gov |

For the most accurate and precise quantification of this compound, isotope dilution mass spectrometry (IDMS) is the preferred method. nih.govduq.edu This technique corrects for the loss of analyte during sample preparation and analysis by adding a known amount of an isotopically labeled analog of the target compound (e.g., ¹³C₁₂-labeled PBDE) to the sample at the beginning of the extraction process. nih.govosti.gov

Because the isotopically labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during extraction, cleanup, and instrumental analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the analyte in the sample can be calculated with high accuracy, regardless of variations in recovery. nih.govrsc.org This method provides more accurate and precise measurements, especially at low concentrations, compared to traditional calibration curve methods. duq.edu IDMS can be paired with various mass spectrometry instruments, including both low-resolution and high-resolution systems. nih.gov

Comparison of Ionization Techniques in GC-MS for PBDE Analysis

| Ionization Technique | Principle | Advantages for PBDE Analysis | Reference |

|---|---|---|---|

| Electron Impact (EI) | A beam of high-energy electrons bombards the sample molecules, causing fragmentation. | Provides reproducible mass spectra and is highly reliable. | nih.gov |

| Electron Capture Negative Ionization (ECNI) | Low-energy electrons are captured by electronegative atoms (like bromine), forming negative ions. | Offers exceptional sensitivity for halogenated compounds like PBDEs, achieving very low detection limits (femtogram range). | nih.gov |

In Vitro Model Systems for Toxicological Studies

In vitro models are essential tools for screening the potential toxicity of chemicals and for investigating the underlying mechanisms of action in a controlled environment, reducing the reliance on animal testing.

Mammalian cell lines are widely used in toxicology for initial toxicity screening. carnegiescience.edu These are immortalized cells that can be cultured continuously in the laboratory, providing a consistent and reproducible system for assessing cellular responses to chemical exposure. carnegiescience.edu Cell lines such as the human hepato-carcinoma cell line (HepG2) are frequently used because they retain some metabolic functions characteristic of liver cells, which are a primary site of detoxification. nih.gov

Various assays can be performed using these cell lines to measure different toxicological endpoints. For example, the MTT assay is used to assess cytotoxicity by measuring changes in cell viability, while the alkaline comet assay can be employed to evaluate genotoxicity by detecting DNA damage in individual cells. nih.gov

Common Mammalian Cell Line-Based Assays in Toxicology

| Assay Type | Endpoint Measured | Description | Reference |

|---|---|---|---|

| MTT Assay | Cytotoxicity / Cell Viability | Measures the metabolic activity of cells, which is proportional to the number of viable cells. | nih.gov |

| Comet Assay | Genotoxicity / DNA Damage | Detects DNA strand breaks in individual cells through electrophoresis. | nih.gov |

| EROD Assay | Dioxin-like Activity | Measures the induction of the Cytochrome P450 enzyme CYP1A1, often associated with exposure to aryl hydrocarbon receptor (AhR) agonists. | nih.gov |